1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol
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Overview
Description
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzyl group at the 1-position, diphenyl groups at the 4 and 5 positions, and a thiol group at the 2-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with benzil and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole-2-thione.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Imidazole-2-thione.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the aromatic rings can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4,5-diphenyl-1H-imidazole-2-thione
- 1-benzyl-4,5-diphenyl-1H-imidazole
- 1-benzyl-4,5-diphenyl-1H-imidazole-2-amine
Uniqueness
1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the thiol group allows for specific interactions with biological targets and offers additional synthetic versatility.
Properties
IUPAC Name |
3-benzyl-4,5-diphenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUSHJCAUFUUTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395840 |
Source
|
Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15061-34-4 |
Source
|
Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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